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A Comparative Analysis of Mitapivat and Other Pyruvate Kinase Activators

A Deep Dive into Novel Therapeutic Agents for
Hemolytic Anemias

For researchers and professionals in drug development, the emergence of pyruvate kinase
(PK) activators marks a significant advancement in the treatment of hemolytic anemias. These
small molecule drugs target the underlying metabolic defects in red blood cells (RBCs), offering
a novel therapeutic strategy. This guide provides a detailed comparative analysis of Mitapivat
(the first-in-class approved PK activator), Etavopivat, and the next-generation activator AG-946,
with a focus on their mechanism of action, performance data from clinical and preclinical
studies, and detailed experimental methodologies.

Mechanism of Action: Re-energizing Red Blood Cells

Pyruvate kinase is a crucial enzyme in the glycolytic pathway, responsible for the final step of
glycolysis which generates ATP, the primary energy currency of the cell. In many hemolytic
anemias, including pyruvate kinase deficiency (PKD) and sickle cell disease (SCD), impaired
PK activity leads to decreased ATP production and a buildup of the upstream metabolite 2,3-
diphosphoglycerate (2,3-DPG). Low ATP levels compromise RBC membrane integrity and
survival, while high 2,3-DPG levels decrease hemoglobin's affinity for oxygen, exacerbating
conditions like SCD.
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Mitapivat, Etavopivat, and AG-946 are all allosteric activators of the red blood cell specific
isoform of pyruvate kinase (PKR). They bind to a site on the enzyme distinct from the natural
activator, fructose-1,6-bisphosphate (FBP), inducing a conformational change that enhances its
activity. This leads to increased ATP production and decreased 2,3-DPG levels, thereby
improving RBC health and function.[1]
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Comparative Performance Data

The following tables summarize the key efficacy and pharmacodynamic data for Mitapivat,

Etavopivat, and AG-946 from available clinical and preclinical studies.

ble 1: Clinical Effi in Sickle Cell Di SCD!

Parameter

Mitapivat (Phase 3 - RISE
UP)[2][31[4][5]

Etavopivat (Phase 2 -
HIBISCUS)

Hemoglobin Response

40.6% of patients achieved a
>1.0 g/dL increase from
baseline (vs. 2.9% placebo,
p<0.0001)

38% (200mg) and 25%
(400mg) of patients achieved
Hb response at Week 24 (vs.
11% placebo)

Mean Hemoglobin Change

+7.69 g/L from baseline (vs.
+0.26 g/L placebo, p<0.0001)

+1.11 g/dL (200mg) and +0.73
g/dL (400mg) from baseline at
Week 24 (vs. +0.15 g/dL

placebo)

Annualized Rate of Vaso-
Occlusive Crises (VOCs)

2.62 (vs. 3.05 placebo, not

statistically significant)

46% reduction in annualized
VOC rate (1.07 for 200mg,
1.06 for 400mg vs. 1.97 for

placebo)

Markers of Hemolysis

Significant reduction in indirect

bilirubin

Decreased markers of

hemolysis

Table 2: Clinical Efficacy in Pyruvate Kinase Deficiency

(PKD)

Parameter

Mitapivat (Phase 3 - ACTIVATE)

Hemoglobin Response

40% of patients achieved a hemoglobin

response (=1.5 g/dL increase from baseline) vs.

0% on placebo

Markers of Hemolysis

Significant improvements in indirect bilirubin,

haptoglobin, and reticulocyte counts

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.benchchem.com/product/b609056?utm_src=pdf-body
https://investor.agios.com/news-releases/news-release-details/agios-announces-topline-results-rise-phase-3-trial-mitapivat
https://www.clinicaltrialsarena.com/news/agios-phase-iii-mitapivat/
https://sicklecellanemianews.com/news/new-pill-mitapivat-raises-hemoglobin-scd-phase-3-trial/
https://trial.medpath.com/news/7474ee65847402c8/agios-mitapivat-shows-mixed-results-in-phase-3-sickle-cell-disease-trial
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Table 3: Preclinical/Ex Vivo and Pharmacodynamic Data

AG-946 (Next-

Parameter Mitapivat Etavopivat )
Generation)
Increased in RBCs
Improved ATP/2,3-
from healthy Increased ATP levels o )
) ) DPG ratio in ex vivo
ATP Levels volunteers and observed in patients

patients with PKD and
SCD

with SCD

treatment of SCD
RBCs

2,3-DPG Levels

Reduced in RBCs
from healthy
volunteers and
patients with PKD and
SCD

Decreased 2,3-DPG
levels observed in
patients with SCD

Decreased 2,3-DPG
levels in ex vivo
treatment of SCD
RBCs

PKR Thermostability

Significantly increased
in ex vivo treatment of
SCD RBCs (mean
78% at 100 pM)

Not reported in the

provided data

Significantly increased
in ex vivo treatment of
SCD RBCs (mean
95% at 50 uM)

Potency (Ex vivo SCD
RBCs)

Beneficial effects
observed at 100 pM

Not directly compared

Similar beneficial
effects observed at
much lower

concentrations (1-50
HM)

Experimental Protocols

Detailed methodologies for the key assays used to evaluate pyruvate kinase activators are

provided below.

Pyruvate Kinase (PK) Activity Assay

This is a coupled enzyme assay to determine the rate of pyruvate formation.
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Start: Prepare Reagents and Samples

@y Buffer, Substrates (PEP, ADP), and Coupling Enzyme (LDH) Prepare RBC lysate or purified enzyme sample

Mix sample with assay buffer, PEP, ADP, NADH, and LDH in a cuvette or microplate well

@ntrolled temperature (e.g., 25°C or 37°C)

Measure the decrease in absorbance at 340 nm over time using a spectrophotometer

Calculate PK activity based on the rate of NADH oxidation

&

Click to download full resolution via product page

Protocol:

+ Reagent Preparation:

o Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing MgCI2 and KCI.

o Substrates: Freshly prepare solutions of phosphoenolpyruvate (PEP) and adenosine
diphosphate (ADP).
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o Coupling Enzyme System: Lactate dehydrogenase (LDH) and NADH.

e Sample Preparation:

o Prepare a hemolysate from red blood cells by lysing the cells in a hypotonic buffer and
removing the cell debris by centrifugation.

e Assay Procedure:

o In a temperature-controlled spectrophotometer set to 340 nm, combine the assay buffer,
PEP, ADP, NADH, and LDH.

o Initiate the reaction by adding the hemolysate.

o Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of
NADH to NAD+. The rate of this decrease is proportional to the rate of pyruvate formation
by PK.

e Calculation:

o PK activity is calculated using the molar extinction coefficient of NADH (6220 M~1cm™1)
and is typically expressed as units per gram of hemoglobin (U/g Hb).

Red Blood Cell (RBC) ATP Measurement Assay

This assay typically uses a luciferase-based system to quantify ATP levels.
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Start: Isolate and Prepare RBCs

Isolate RBCs from whole blood by c@

@s with a suitable buffer (e.g., PBS)

@wn number of RBCs to release intracellular ATP

@roteinue the sample (e.g., using perchloric acid or TCA)

@ample with a 1uciferaseﬂuciferi@

'

Measure the luminescent signal using a luminometer

Quantify ATP concentration using a St@
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Protocol:
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e Sample Preparation:

o

Isolate RBCs from whole blood by centrifugation.

[¢]

Wash the RBCs with phosphate-buffered saline (PBS).

o

Lyse a known number of RBCs using a lysis buffer or by methods such as freeze-thawing.

[e]

Deproteinize the sample, for example, with trichloroacetic acid (TCA) or perchloric acid
(PCA), followed by neutralization.

e Assay Procedure:

o

Prepare an ATP standard curve.

[¢]

Add the deproteinized sample or standard to a luminometer tube or microplate well.

[¢]

Add a luciferin-luciferase reagent to each well.

[e]

Measure the light output in a luminometer. The amount of light produced is directly
proportional to the ATP concentration.

e Calculation:

o Determine the ATP concentration in the sample by comparing its luminescence to the
standard curve. Results are often normalized to hemoglobin concentration.

Red Blood Cell (RBC) 2,3-Diphosphoglycerate (2,3-DPG)
Measurement Assay

This is an enzymatic assay that measures the consumption of NADH.
Protocol:
e Sample Preparation:

o Collect venous blood in heparinized tubes and immediately place on ice.
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o Deproteinize the blood sample with perchloric acid to lyse the RBCs and precipitate
proteins.

o Neutralize the sample with potassium carbonate.

o Centrifuge to remove the precipitate and collect the supernatant.

e Assay Procedure:

o The assay is based on the enzymatic cleavage of 2,3-DPG. The subsequent reactions
involve the oxidation of NADH, which is monitored spectrophotometrically at 340 nm.

e Calculation:

o The concentration of 2,3-DPG is calculated based on the change in absorbance and is
typically normalized to the hematocrit value.

Conclusion

Mitapivat, Etavopivat, and AG-946 represent a promising new class of drugs for the treatment
of hemolytic anemias. Mitapivat, as the first approved therapy in this class, has demonstrated
significant efficacy in PKD and shows promise in SCD. Etavopivat has also shown positive
results in early-phase trials for SCD. The next-generation activator, AG-946, appears to be
more potent in preclinical models, suggesting the potential for improved efficacy or lower
dosing. Further clinical trials, particularly head-to-head comparisons, will be crucial to fully
elucidate the comparative efficacy and safety of these agents and to determine the optimal
therapeutic strategy for patients with various hemolytic anemias. The detailed experimental
protocols provided in this guide should aid researchers in the continued evaluation and
development of this exciting class of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b609056?utm_src=pdf-body
https://www.benchchem.com/product/b609056?utm_src=pdf-body
https://www.benchchem.com/product/b609056?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Paper: Etavopivat Reduces Incidence of Vaso-Occlusive Crises in Patients with Sickle Cell
Disease: HIBISCUS Trial Phase 2 Results through 52 Weeks [ash.confex.com]

2. Agios Announces Topline Results from RISE UP Phase 3 Trial of Mitapivat in Sickle Cell
Disease — Agios Pharmaceuticals, Inc. [investor.agios.com]

3. Agios reports topline Phase lll trial data of mitapivat for sickle cell disease
[clinicaltrialsarena.com]

4. sicklecellanemianews.com [sicklecellanemianews.com]
5. trial. medpath.com [trial. medpath.com]

To cite this document: BenchChem. [Comparative analysis of Mitapivat and other pyruvate
kinase activators]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609056#comparative-analysis-of-mitapivat-and-
other-pyruvate-kinase-activators]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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